2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and conformational isomers. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Heterocyclic Chemistry Applications
This compound is involved in the synthesis of diverse heterocyclic systems, which are crucial for pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor in the preparation of fused pyrimidinones and pyridine derivatives, which are essential for developing novel drugs and agrochemicals. The versatility of this compound in synthesizing various heterocycles demonstrates its significant role in exploring new therapeutic agents and functional materials (Toplak et al., 1999); (Katoh et al., 1984).
Medicinal Chemistry Applications
This chemical framework is instrumental in the development of compounds with potential biological activities. Its derivatives have been explored for their antiviral, antimicrobial, and antitumor properties, making it a valuable scaffold in drug discovery. For instance, derivatives of this compound have been synthesized for evaluation against various cancer cell lines and infectious agents, showcasing its potential as a lead compound in developing new therapeutic agents (Shamroukh et al., 2007); (Fikry et al., 2015).
Materials Science Applications
In materials science, this compound and its derivatives have been explored for their potential in creating novel materials with desirable properties, such as fluorescence. The ability to synthesize derivatives with specific photophysical properties enables the development of materials suitable for applications in optoelectronics, sensors, and as fluorescent markers, which is crucial for advancing technology in various fields (Rangnekar & Rajadhyaksha, 1986).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or proposing future research directions. It could be based on the current limitations, unanswered questions, or potential applications of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted source for more detailed and specific information.
properties
IUPAC Name |
2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOBPYOLKYCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121872 |
Source
|
Record name | 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile | |
CAS RN |
338394-16-4 |
Source
|
Record name | 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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